molecular formula C21H27N3O5S B2881394 N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1492021-20-1

N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2881394
CAS No.: 1492021-20-1
M. Wt: 433.52
InChI Key: ALLLJUDSZSOHTK-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S, with a molecular weight of 478.68 g/mol. Its structure features a furan ring, a sulfonamide group, and a dimethylamino group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H30N4O4SC_{24}H_{30}N_{4}O_{4}S
Molecular Weight478.68 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases. The furan ring enhances the compound's lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with furan and sulfonamide groups can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This effect is mediated through the downregulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the anticancer effects of related compounds in human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced G1-phase cell cycle arrest and increased apoptosis rates .
  • Anti-inflammatory Activity :
    In another study focusing on rheumatoid arthritis models, administration of the compound resulted in a marked decrease in joint swelling and pain scores. Histological analyses showed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators compared to control groups .

Properties

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16(2)20(23-30(27,28)13-11-17-8-5-4-6-9-17)21(26)24(3)15-19(25)22-14-18-10-7-12-29-18/h4-13,16,20,23H,14-15H2,1-3H3,(H,22,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLLJUDSZSOHTK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC(=O)NCC1=CC=CO1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N(C)CC(=O)NCC1=CC=CO1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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